1,2,2-Trimethylpiperazine dihydrochloride
Overview
Description
1,2,2-Trimethylpiperazine Dihydrochloride is a chemical compound with the CAS Number: 932047-03-5 . It has a molecular weight of 201.14 .
Synthesis Analysis
Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . An alternative mechanistic approach to the formal C–H functionalization of piperazines during their de novo synthesis involves SnAP (stannyl amine protocol) chemistry as a convergent method for the synthesis of piperazines from aldehydes .Molecular Structure Analysis
The molecular formula of this compound is C7H18Cl2N2 . Its average mass is 201.137 Da and its monoisotopic mass is 200.084702 Da .Physical and Chemical Properties Analysis
This compound has a molecular weight of 201.14 . It is stored in an inert atmosphere at room temperature .Scientific Research Applications
Antimicrobial Activity Enhancement One of the notable applications of derivatives of trimethylpiperazine is in enhancing the antimicrobial activity of chitosan. Research indicates that certain trimethylpiperazine derivatives of chitosan show significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These derivatives are especially more active at a neutral pH, suggesting their potential use in developing new antibacterial agents (Másson et al., 2008).
Synthetic Applications Trimethylpiperazine derivatives have been synthesized for various purposes, including the preparation of complex organic molecules. For example, 1-benzyl-4-(2,3,4-trimethoxyl-6-methyl)benzylpiperazine, a piperazine derivative, was prepared through a multi-step synthesis process, highlighting the versatility of trimethylpiperazine compounds in organic synthesis (Lin Xi-quan, 2009).
Material Science In material science, the structural characterization of compounds related to trimethylpiperazine, such as 1,1,4-Trimethylpiperazinium chloride, has been carried out to understand their crystal structures and potential applications in designing new materials with specific properties (Massa & Dehnicke, 2009).
Pharmaceutical Research Although excluding information related to drug use and dosage, it's worth noting that trimethylpiperazine derivatives are explored in pharmaceutical research for their potential in drug design and development, demonstrating the compound's importance across various scientific disciplines.
Nanotechnology Research into nanofiltration membranes has also benefited from the use of piperazine derivatives. These membranes are used for desalting amino acids, among other applications, showcasing the role of trimethylpiperazine compounds in advancing nanofiltration technologies (Vyas & Ray, 2015).
Safety and Hazards
Properties
IUPAC Name |
1,2,2-trimethylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(2)6-8-4-5-9(7)3;;/h8H,4-6H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVHNNSIODHDPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932047-03-5 | |
Record name | 1,2,2-trimethylpiperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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